Linsitinib (formerly OSI-906) is a small molecule kinase inhibitor that acts on the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). [] It functions as a dual inhibitor, targeting both receptors' tyrosine kinase activity. [, , ] Linsitinib has been investigated for its potential in treating various cancers, including multiple myeloma, [] esophageal squamous cell carcinoma, [] small cell lung cancer, [] and thyroid eye disease. [, , ]
Linsitinib is classified as a tyrosine kinase inhibitor. It is derived from a series of indole-butyl-amine derivatives, designed to selectively inhibit the activity of insulin receptor and insulin-like growth factor 1 receptor kinases. The compound exhibits an IC50 value of approximately 75 nM for the insulin receptor and 35 nM for the insulin-like growth factor 1 receptor, indicating its potency in inhibiting these targets .
The synthesis of Linsitinib involves several steps typically characterized by organic synthesis techniques. The initial step includes the formation of the indole core structure, followed by the introduction of butyl amine substituents through various coupling reactions. The process may involve:
The complete synthetic pathway requires rigorous optimization to enhance yield and purity while minimizing by-products.
Linsitinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes an indole ring system, which is crucial for its biological activity.
Linsitinib primarily acts through competitive inhibition of the insulin receptor and insulin-like growth factor 1 receptor. Key reactions include:
Linsitinib exerts its therapeutic effects by inhibiting signaling pathways that are often dysregulated in cancer cells:
Thermal stability studies suggest that Linsitinib remains stable at elevated temperatures typically encountered during storage and handling.
Linsitinib is primarily researched for its applications in oncology:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3